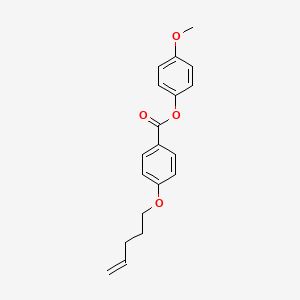
(2S,3S)-1,1-dichloro-2,3-difluorocyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-1,1-dichloro-2,3-difluorocyclopropane is a chiral cyclopropane derivative characterized by the presence of two chlorine atoms and two fluorine atoms on the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1,1-dichloro-2,3-difluorocyclopropane typically involves the cyclopropanation of suitable precursors under specific conditions. One common method involves the reaction of a suitable alkene with a dichlorocarbene and difluorocarbene source. The reaction conditions often require the presence of a strong base and a suitable solvent to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-1,1-dichloro-2,3-difluorocyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The cyclopropane ring can undergo addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized cyclopropane derivatives, while oxidation and reduction reactions can lead to the formation of different cyclopropane-based compounds.
Aplicaciones Científicas De Investigación
(2S,3S)-1,1-dichloro-2,3-difluorocyclopropane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2S,3S)-1,1-dichloro-2,3-difluorocyclopropane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-1,1-dichloro-2,3-difluorocyclopropane: Characterized by the presence of chlorine and fluorine atoms on the cyclopropane ring.
(2R,3R)-1,1-dichloro-2,3-difluorocyclopropane: A stereoisomer with different spatial arrangement of atoms.
(2S,3S)-1,1-dichloro-2,3-dibromocyclopropane: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both chlorine and fluorine atoms. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
| 75747-53-4 | |
Fórmula molecular |
C3H2Cl2F2 |
Peso molecular |
146.95 g/mol |
Nombre IUPAC |
(2S,3S)-1,1-dichloro-2,3-difluorocyclopropane |
InChI |
InChI=1S/C3H2Cl2F2/c4-3(5)1(6)2(3)7/h1-2H/t1-,2-/m0/s1 |
Clave InChI |
SSFWSEPXSCMGQL-LWMBPPNESA-N |
SMILES isomérico |
[C@@H]1([C@@H](C1(Cl)Cl)F)F |
SMILES canónico |
C1(C(C1(Cl)Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-4-methylidenebicyclo[3.2.0]heptane](/img/structure/B14449580.png)






